molecular formula CH3OLi<br>CH3LiO B1662080 Lithium methanolate CAS No. 865-34-9

Lithium methanolate

Cat. No. B1662080
CAS RN: 865-34-9
M. Wt: 38 g/mol
InChI Key: JILPJDVXYVTZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium methanolate, also known as Lithium methoxide, is a compound with the molecular formula CH3OLi . It is a salt of lithium and methanol . The molecular weight of Lithium methanolate is approximately 38.0 g/mol .


Molecular Structure Analysis

The molecular structure of Lithium methanolate consists of one lithium atom (Li), one carbon atom ©, three hydrogen atoms (H), and one oxygen atom (O) . The InChI representation of the molecule is InChI=1S/CH3O.Li/c1-2;/h1H3;/q-1;+1 .


Physical And Chemical Properties Analysis

Lithium methanolate has a molecular weight of 38.0 g/mol . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The exact mass and monoisotopic mass of the compound are 38.03439315 g/mol . The topological polar surface area of the compound is 23.1 Ų .

Scientific Research Applications

Tautomerism and Solvation Structure Studies

Lithium methanolate's behavior in various solvents has been extensively studied. For instance, research on lithium 1,2,3-triazolate in methanolic solution by (Pulst et al., 2017) explored its annular tautomerism, providing insights into the solvation structure of lithium-based compounds.

Lithium in Chemical Synthesis

Studies like (Holton & Kjonaas, 1977) have demonstrated the role of lithium compounds in chemical synthesis. For example, lithium tetrachloropalladate in the presence of methanol facilitates the synthesis of ω-functionalized amines and sulfides.

Lithium in Biochemical Research

Research involving lithium compounds has extended to biochemical applications. For example, (Quarles & Pasnak, 1977) discussed the use of lithium 3,5-di-iodosalicylate in isolating myelin-associated glycoproteins, highlighting lithium's utility in protein extraction and purification processes.

Lithium in Energy and Environmental Studies

Lithium compounds are also pivotal in energy-related research. (Struis, Stucki, & Wiedorn, 1996) investigated the use of lithium as a counter ion in a membrane reactor for methanol synthesis, emphasizing its role in enhancing chemical reaction efficiencies.

Lithium in Material Science

In materials science, (Liu, Rommal, & Williams, 1986) described methods for preparing lithium specimens for transmission electron microscopy, underlining the importance of lithium in microscopic studies of materials.

Safety And Hazards

Lithium methanolate may pose certain safety hazards. During heating or in case of fire, poisonous gases are produced . It is recommended to use appropriate exhaust ventilation at places where dust is formed . In case of accidental release, personal protective equipment should be worn and unprotected persons should be kept away .

properties

IUPAC Name

lithium;methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3O.Li/c1-2;/h1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILPJDVXYVTZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3OLi, CH3LiO
Record name lithium methoxide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Lithium_methoxide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00890529
Record name Lithium methoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00890529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

38.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, White powder; [Alfa Aesar MSDS]
Record name Methanol, lithium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lithium methanolate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14738
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Lithium methanolate

CAS RN

865-34-9
Record name Methanol, lithium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, lithium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lithium methoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00890529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium methanolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium methanolate
Reactant of Route 2
Lithium methanolate

Citations

For This Compound
79
Citations
PJM Serrano, ACM Van Bennekom, RJ Gaymans - Polymer, 1998 - Elsevier
… Lithium methanolate was used as a catalyst. Different solvents have been used to optimize the yield and purity. A pure product could be obtained by recrystallization from hot NMP. …
Number of citations: 19 www.sciencedirect.com
HN Heckner - Fresenius' Zeitschrift für analytische Chemie, 1978 - Springer
… A platinum wire was connected to one end of the weighed sample which was then dipped into a 0.25 M lithium methanolate solution in a 100ml quartz vessel with a polyethylene flat-…
Number of citations: 0 link.springer.com
K Bouma, J Lohmeijer, RJ Gaymans - Polymer, 2000 - Elsevier
… (DMT) and 1,2-diaminoethane using lithium methanolate as a catalyst (0.14 mol lithium/mol … (50/50 volume fraction), using lithium methanolate as a catalyst (0.19 mol lithium/mol diamine…
Number of citations: 17 www.sciencedirect.com
F Fiala, J Králíček - Collection of Czechoslovak Chemical …, 1975 - cccc.uochb.cas.cz
… b Salt prepared from lithium methanolate according to ref. C Methanol content in alkaline salt of e-caprolactam prepared from lithium methanolate. …
Number of citations: 10 cccc.uochb.cas.cz
I Nemcova, S Cihelník, P Rychlovský, L Antalova - Analytical letters, 2004 - Taylor & Francis
… Dichloromethane was evaporated in vacuo and the methanolic solution of lithium methanolate (prepared by dissolving of 30 mg of lithium in 15 ml of methanol) was added. The solution …
Number of citations: 7 www.tandfonline.com
RJ Gaymans, ACM Van Bennekom - 1998 - ACS Publications
… The diamide used is synthesized from butanediamine and dimethyl terephthalate in a toluene/methanol solution with Lithium methanolate as catalyst at 60-90C, for 7.5 - 40 hours. The …
Number of citations: 0 pubs.acs.org
BR Bowsher - 1981 - pascal-francis.inist.fr
… LITHIUM METHANOLATE!ACT …
Number of citations: 9 pascal-francis.inist.fr
D Himsl - 2017 - opus4.kobv.de
… Subsequent attempts involving lithium methanolate failed for similar reasons. To avoid mass transport limitations, further efforts were focused on the preparation of a hydroxy-…
Number of citations: 1 opus4.kobv.de
D Himsl, M Hartmann - 2010 - osti.gov
… -1-OH2, we carried out experiments with lithium methanolate acting as the base. The results … has to deal with is not the molecular lithium methanolate, but that of 1D polymeric chains [18]…
Number of citations: 2 www.osti.gov
J Barthel, R Buestrich, HJ Gores… - Journal of the …, 1997 - iopscience.iop.org
… yldiolate was obtained by replacement of the methoxy anion of lithium methanolate (preparation given in Ref. 4) synthesized according to Eq. 4 and 5 by 2,2'-dihydroxybiphenyl in …
Number of citations: 125 iopscience.iop.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.